H-Glu-Thr-Tyr-OH
Overview
Description
The compound H-Glu-Thr-Tyr-OH is a tripeptide composed of three amino acids: glutamic acid, threonine, and tyrosine. This sequence is often found in various biological systems and has significant importance in biochemical research due to its unique properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Thr-Tyr-OH typically involves solid-phase peptide synthesis (SPPS) using fluorenylmethyloxycarbonyl (Fmoc) chemistry. The process begins with the attachment of the first amino acid, glutamic acid, to a solid resin. Subsequent amino acids, threonine and tyrosine, are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
H-Glu-Thr-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the carboxyl groups of glutamic acid.
Substitution: The hydroxyl group of threonine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophilic reagents under basic conditions.
Major Products Formed
Oxidation: Dityrosine, oxidized glutamic acid derivatives.
Reduction: Reduced glutamic acid derivatives.
Substitution: Substituted threonine derivatives.
Scientific Research Applications
H-Glu-Thr-Tyr-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a precursor for bioactive peptides.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of H-Glu-Thr-Tyr-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The glutamic acid residue can participate in hydrogen bonding and electrostatic interactions, while the threonine and tyrosine residues contribute to hydrophobic and aromatic interactions. These interactions facilitate the binding of the peptide to its target, modulating its activity and function.
Comparison with Similar Compounds
Similar Compounds
H-Glu-Thr-Thr-Tyr-OH: Similar structure but with an additional threonine residue.
H-Glu-Thr-Phe-OH: Similar structure but with phenylalanine instead of tyrosine.
H-Glu-Ser-Tyr-OH: Similar structure but with serine instead of threonine.
Uniqueness
H-Glu-Thr-Tyr-OH is unique due to the presence of tyrosine, which imparts distinct aromatic and hydrophobic properties. This uniqueness makes it valuable for studying specific biochemical interactions and developing targeted therapeutic agents.
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S,3R)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O8/c1-9(22)15(21-16(26)12(19)6-7-14(24)25)17(27)20-13(18(28)29)8-10-2-4-11(23)5-3-10/h2-5,9,12-13,15,22-23H,6-8,19H2,1H3,(H,20,27)(H,21,26)(H,24,25)(H,28,29)/t9-,12+,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPVBPCCWVDGJL-IRIUXVKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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